2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)17-12-7-11(9-18)13(19)8-12/h3-5,11-13,18-19H,6-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIMUYQFZPMMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(C(C2)O)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.
Cyclopentyl Derivative Formation: The intermediate is then reacted with a cyclopentyl derivative, which introduces the cyclopentyl ring with hydroxyl and hydroxymethyl groups.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Benzothiazole-Based Acetamides (Patent Derivatives)
Example Compounds :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Structural Differences :
- Core Structure : Benzothiazole rings replace the cyclopentyl group in the target compound.
- Substituents : Trifluoromethyl/trifluoromethoxy groups on benzothiazole and methoxy/dimethoxy groups on phenyl rings.
Functional Implications :
Table 1: Key Properties of Benzothiazole Derivatives vs. Target Compound
| Feature | Target Compound | Benzothiazole Derivatives |
|---|---|---|
| Core Structure | Cyclopentyl with hydroxyl/hydroxymethyl | Benzothiazole with trifluoromethyl |
| Aromatic Substituents | 3,4-Dimethoxyphenyl | Variably substituted methoxyphenyl |
| Solubility | High (polar groups) | Moderate (lipophilic fluorinated groups) |
| Potential Application | Alkaloid synthesis intermediate | Antimicrobial/anticancer agents |
Hexane/Oxazinan Derivatives (Pharmacopeial Compounds)
Example Compounds :
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Structural Differences :
- Backbone : Linear hexane or oxazinan rings vs. the cyclopentyl ring in the target compound.
- Substituents: Multiple aromatic (phenyl) and functional (amino, hydroxy) groups.
Functional Implications :
- The dimethylphenoxy group in these derivatives could mimic natural ligands, whereas the target compound’s dimethoxyphenyl group may modulate electron density for specific receptor interactions .
Dichlorophenyl Acetamide Derivatives
Example Compound :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Structural Differences :
Functional Implications :
Table 2: Dichlorophenyl vs. Dimethoxyphenyl Acetamides
| Property | Target Compound | Dichlorophenyl Derivative |
|---|---|---|
| Aromatic Substituent | 3,4-Dimethoxyphenyl (electron-donating) | 3,4-Dichlorophenyl (electron-withdrawing) |
| Amide Conformation | Likely planar (standard for acetamides) | Planar with rotational variability |
| Hydrogen Bonding | Moderate (hydroxyl groups) | Strong (dimerization via N–H⋯O) |
Dimethoxyphenyl Ethyl Derivatives (Crystal Structure Analogs)
Example Compound :
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
Structural Similarities :
- Shared 3,4-dimethoxyphenyl groups.
- Ethyl and propyl linkers with amide/carbamoyl functionalities.
Functional Implications :
- The dual dimethoxyphenyl groups in this compound enhance π-π stacking interactions, which may stabilize crystal lattices. In contrast, the target compound’s cyclopentyl group could reduce such interactions, favoring solubility.
- Both compounds serve as intermediates in alkaloid synthesis, highlighting the pharmacological relevance of dimethoxyphenyl acetamides .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Receptor Binding Affinity
Research indicates that compounds with similar structures often exhibit significant receptor binding affinities. For instance, related compounds have shown high selectivity for sigma receptors, which are implicated in various neurological functions and pain modulation. A study reported a compound with a similar structure demonstrating a Ki value of 42 nM for the σ1 receptor, indicating high affinity and selectivity over the σ2 receptor .
2. Antinociceptive Effects
In vivo studies have demonstrated that compounds targeting sigma receptors can produce antinociceptive effects. The formalin test, used to assess pain response, revealed that administration of related compounds resulted in a significant reduction in nociception, suggesting potential applications in pain management .
Sigma Receptor Modulation
The primary mechanism of action for this class of compounds appears to involve modulation of sigma receptors. These receptors are known to influence neurotransmitter systems related to pain perception and mood regulation. Molecular docking studies suggest that these compounds form critical interactions within the ligand-binding pocket of the σ1 receptor, enhancing their efficacy .
Case Study 1: Antinociceptive Activity
A study conducted on a series of acetamides similar to our compound revealed significant antinociceptive activity in animal models. The results indicated that these compounds could potentially serve as alternatives to traditional analgesics, particularly in chronic pain conditions.
| Compound Name | Ki (nM) | Selectivity (σ1/σ2) | Antinociceptive Effect |
|---|---|---|---|
| Compound A | 42 | 36 | Significant |
| Compound B | 50 | 30 | Moderate |
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of structurally similar compounds found that they could mitigate neuronal damage in models of neurodegenerative diseases. This suggests that the compound may also have implications for treating conditions like Alzheimer's or Parkinson's disease.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, it is essential to assess its safety profile thoroughly. Compounds with similar structures have shown varying degrees of toxicity, necessitating careful evaluation before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
